molecular formula C13H17IN2O3 B5204325 N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide

N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide

Cat. No. B5204325
M. Wt: 376.19 g/mol
InChI Key: IRRRMBWYNGPMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide, commonly known as DIMPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DIMPY is a hydrazide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of DIMPY is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. DIMPY has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DIMPY has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DIMPY has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, DIMPY has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of DIMPY is its potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of DIMPY is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for research on DIMPY. One area of interest is the development of more potent derivatives of DIMPY with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the antitumor and antimicrobial activity of DIMPY. Additionally, the potential use of DIMPY as a diagnostic tool for cancer and infectious diseases warrants further investigation.

Synthesis Methods

The synthesis of DIMPY involves the reaction of 3-iodo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to obtain the hydrazide derivative. Finally, the acylation of the hydrazide with 2,2-dimethylpropanoyl chloride yields DIMPY.

Scientific Research Applications

DIMPY has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DIMPY has also been shown to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3/c1-13(2,3)12(18)16-15-11(17)8-5-6-10(19-4)9(14)7-8/h5-7H,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRRMBWYNGPMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC(=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide

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